

# Heptachlor CAS number and molecular formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Heptachlor*  
Cat. No.: *B041519*

[Get Quote](#)

An In-depth Technical Guide to **Heptachlor** for Scientific Professionals

**Heptachlor** is a persistent organochlorine insecticide that was widely used for agricultural and structural pest control.<sup>[1][2]</sup> Although its use has been severely restricted in many countries due to its environmental persistence and adverse health effects, its legacy of contamination and potential for human exposure continue to make it a subject of significant scientific interest.<sup>[1][2][3]</sup> This guide provides a comprehensive overview of **Heptachlor**, focusing on its chemical properties, toxicological profile, and the analytical methodologies used for its detection, tailored for researchers, scientists, and professionals in drug development.

## Chemical and Physical Properties

**Heptachlor** is a white to light tan crystalline solid with a camphor-like odor.<sup>[4][5]</sup> Its chemical identity and key physical properties are summarized below.

Table 1: Chemical Identification of **Heptachlor**

| Identifier        | Value                                                                                                                          |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------|
| CAS Number        | 76-44-8 <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>                                        |
| Molecular Formula | C <sub>10</sub> H <sub>5</sub> Cl <sub>7</sub> <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[7]</a> |
| Molecular Weight  | 373.32 g/mol <a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[8]</a>                                                       |
| IUPAC Name        | 1,4,5,6,7,8,8-Heptachloro-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene <a href="#">[1]</a>                                        |
| Synonyms          | Agroceres, Heptagran, Velsicol 104, Drinox <a href="#">[3]</a> <a href="#">[6]</a><br><a href="#">[8]</a>                      |

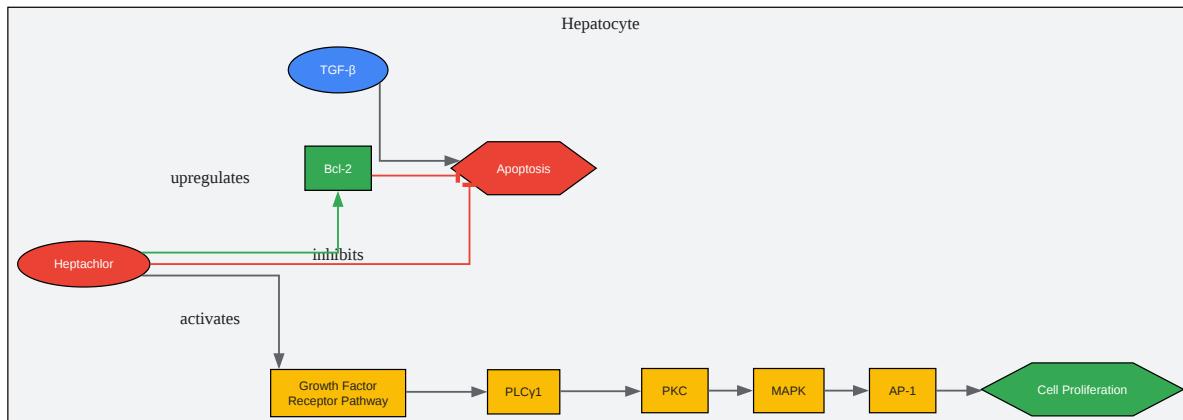
Table 2: Physical and Chemical Properties of **Heptachlor**

| Property                                                   | Value                                                              |
|------------------------------------------------------------|--------------------------------------------------------------------|
| Melting Point                                              | 95-96 °C <a href="#">[1]</a> <a href="#">[4]</a>                   |
| Boiling Point                                              | 135-145 °C at 1-1.5 mmHg <a href="#">[1]</a>                       |
| Water Solubility                                           | 0.056 mg/L at 25 °C <a href="#">[1]</a> <a href="#">[4]</a>        |
| Vapor Pressure                                             | 0.0003 mmHg at 25 °C <a href="#">[1]</a>                           |
| Octanol-Water Partition Coefficient (log K <sub>ow</sub> ) | 5.27 - 6.10 <a href="#">[1]</a> <a href="#">[9]</a>                |
| Henry's Law Constant                                       | 2.3 x 10 <sup>-3</sup> atm-m <sup>3</sup> /mol <a href="#">[1]</a> |

## Toxicology and Mechanism of Action

**Heptachlor** is toxic to humans and animals, with the central nervous system being a primary target.[\[5\]](#)[\[10\]](#) It is readily absorbed through the skin, lungs, and gastrointestinal tract.[\[4\]](#)[\[5\]](#) In mammals, **Heptachlor** is rapidly metabolized in the liver to **Heptachlor** epoxide, a more toxic and persistent compound that accumulates in fatty tissues.[\[4\]](#)[\[11\]](#)

Table 3: Acute Toxicity of **Heptachlor** and **Heptachlor** Epoxide

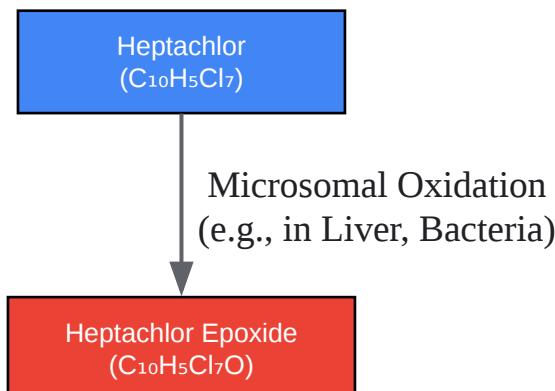

| Compound           | Test Animal  | Route  | LD <sub>50</sub> Value (mg/kg) |
|--------------------|--------------|--------|--------------------------------|
| Heptachlor         | Rat (male)   | Oral   | 100[11]                        |
| Heptachlor         | Rat (female) | Oral   | 162[11]                        |
| Heptachlor         | Mouse        | Oral   | 68[1]                          |
| Heptachlor         | Guinea Pig   | Oral   | 116[1][4]                      |
| Heptachlor         | Rat (male)   | Dermal | 195[11]                        |
| Heptachlor Epoxide | Rat          | Oral   | 46.5 - 62[1][11]               |

## Signaling Pathways and Cellular Effects

**Heptachlor** is considered a non-genotoxic carcinogen, suggesting it promotes tumors through epigenetic mechanisms.[12] Research indicates that **Heptachlor** and its epoxide interfere with key cellular signaling pathways, leading to mitogenic activity and inhibition of apoptosis.[12]

Key molecular mechanisms include:

- GABA Receptor Antagonism: Like other cyclodiene insecticides, **Heptachlor** is believed to act as a non-competitive antagonist of the GABA-gated chloride channel in nerve cells, leading to CNS hyperexcitability and convulsions.[5][9]
- Activation of Kinase Pathways: **Heptachlor** has been shown to activate protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), which are crucial for cell proliferation.[12]
- Inhibition of Apoptosis: The compound can inhibit TGF-β-induced apoptosis and the release of cytochrome c.[12] It also increases the levels of the anti-apoptotic protein Bcl-2.[12]
- Tyrosine Kinase Pathway: Studies on **Heptachlor** epoxide suggest that the tyrosine kinase growth factor receptor pathway is a critical target, with effects observed on downstream components like PLC $\gamma$ 1 and AP-1 DNA binding.[13]




[Click to download full resolution via product page](#)

Caption: Mitogenic and anti-apoptotic signaling pathways affected by **Heptachlor**.

## Metabolism and Environmental Fate

**Heptachlor** is persistent in the environment, with a half-life that can extend for years in soil.<sup>[1]</sup> It is metabolized by animals and bacteria or transformed by photolytic action into **Heptachlor** epoxide.<sup>[3][14]</sup> This epoxide is more water-soluble and more persistent than the parent compound, leading to its bioaccumulation in the fatty tissues of organisms and biomagnification up the food chain.<sup>[1][4]</sup>



[Click to download full resolution via product page](#)

Caption: Primary metabolic conversion of **Heptachlor** to **Heptachlor Epoxide**.

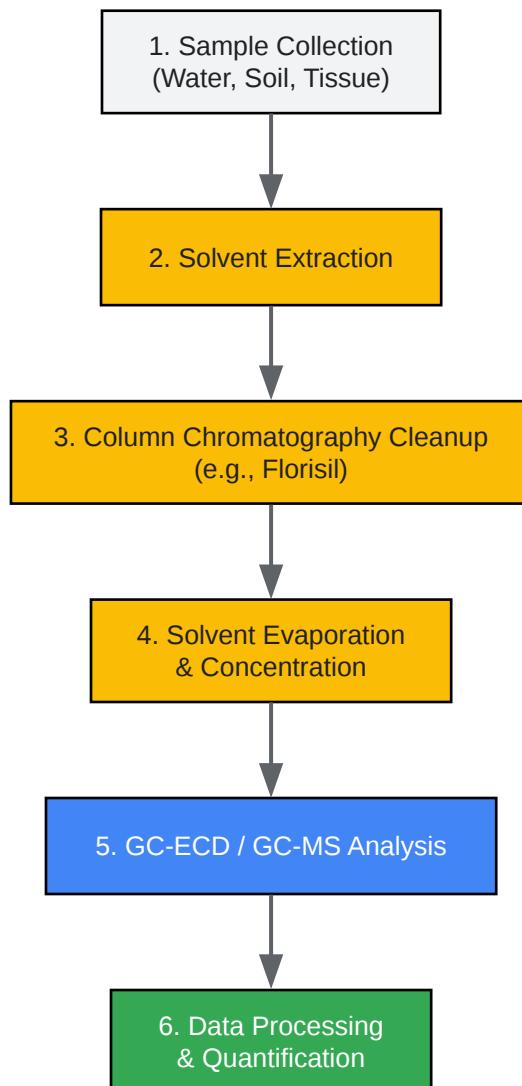
## Experimental Protocols: Analytical Methods

The detection and quantification of **Heptachlor** and its epoxide in environmental and biological samples are critical for exposure assessment and regulatory compliance. The standard methods involve chromatographic techniques.

### Protocol: Analysis by Gas Chromatography (GC)

Gas chromatography, particularly with an electron capture detector (GC-ECD) or coupled with mass spectrometry (GC/MS), is the most common method for analyzing **Heptachlor**.<sup>[15]</sup>

#### 1. Sample Preparation and Extraction:


- Water Samples: Liquid-liquid extraction is performed using a nonpolar solvent like pentane or hexane.<sup>[16]</sup>
- Soil/Sediment Samples: Extraction is typically done with solvents such as methylene chloride, acetone-hexane, or methylene chloride-methanol.<sup>[15]</sup>
- Biological Tissues (e.g., Adipose Tissue, Blood): The process involves lipid extraction followed by solvent partitioning.<sup>[15]</sup>

#### 2. Cleanup and Fractionation:

- After extraction, the sample extract is "cleaned up" to remove interfering co-extracted substances (e.g., lipids, pigments).
- This is commonly achieved using column chromatography with adsorbents like Florisil or silica gel.<sup>[15]</sup> The analytes are eluted with a specific solvent mixture.

### 3. GC Analysis:

- Instrument: Gas Chromatograph with an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds. GC/MS provides more definitive identification.
- Column: A capillary column with a nonpolar or semi-polar stationary phase is used to separate **Heptachlor** from other organochlorine pesticides.
- Detection: The ECD detects the analytes as they elute from the column. For GC/MS, identification is based on the mass spectrum of the compound.
- Quantification: The concentration is determined by comparing the peak area of the analyte in the sample to that of a known analytical standard.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Heptachlor - Wikipedia [en.wikipedia.org]
- 2. britannica.com [britannica.com]
- 3. cms3.revize.com [cms3.revize.com]

- 4. EXTOXNET PIP - HEPTACHLOR [extoxnet.orst.edu]
- 5. Heptachlor/Heptachlor Epoxide | Medical Management Guidelines | Toxic Substance Portal | ATSDR [www.cdc.gov]
- 6. scbt.com [scbt.com]
- 7. Heptachlor [webbook.nist.gov]
- 8. 76-44-8 CAS MSDS (HEPTACHLOR) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Heptachlor | C10H5Cl7 | CID 3589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. HEPTACHLOR - An Assessment of the Health Risks of Seven Pesticides Used for Termite Control - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Possible mechanisms underlying the mitogenic action of heptachlor in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of heptachlor epoxide on components of various signal transduction pathways important in tumor promotion in mouse hepatoma cells. Determination of the most sensitive tumor promoter related effect induced by heptachlor epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. ANALYTICAL METHODS - Toxicological Profile for Heptachlor and Heptachlor Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- To cite this document: BenchChem. [Heptachlor CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041519#heptachlor-cas-number-and-molecular-formula]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)